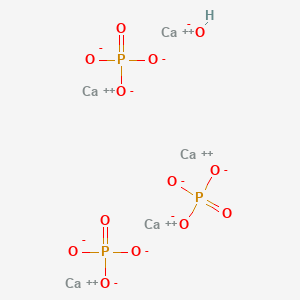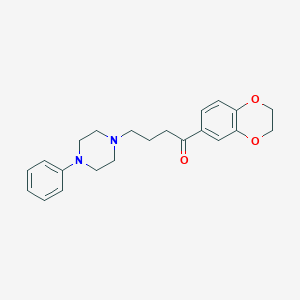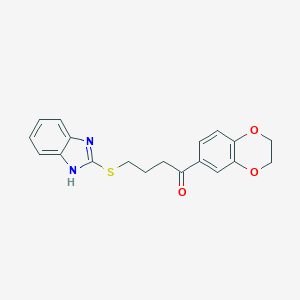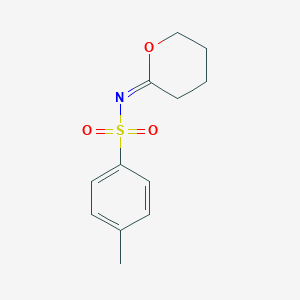
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide, also known as TPCA-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. TPCA-1 has been found to inhibit the activity of the transcription factor nuclear factor-kappaB (NF-κB), which plays a critical role in inflammation and cancer.
Mécanisme D'action
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation, cell survival, and cancer. NF-κB is activated by various stimuli, including cytokines, growth factors, and pathogens. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the expression of target genes. 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide inhibits the activity of the kinase IKKβ, which is a critical component of the NF-κB pathway. By inhibiting IKKβ, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide prevents the activation of NF-κB and the expression of target genes.
Effets Biochimiques Et Physiologiques
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In cancer cells, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and metastasis. In immune cells, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to suppress the production of inflammatory cytokines and chemokines, leading to the suppression of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for IKKβ inhibition. 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been extensively validated in various in vitro and in vivo models, making it a reliable tool for studying the NF-κB pathway. However, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has some limitations, including its poor solubility in water and its potential off-target effects. Researchers should carefully consider these limitations when designing experiments using 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide.
Orientations Futures
There are several future directions for research on 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide. First, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide on cancer, inflammation, and autoimmune disorders. Second, studies are needed to optimize the pharmacokinetics and pharmacodynamics of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide for clinical use. Third, studies are needed to explore the potential of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide in combination with other therapies for cancer and other diseases. Finally, studies are needed to investigate the potential of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide in other diseases, such as neurodegenerative disorders and infectious diseases.
Méthodes De Synthèse
The synthesis of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with tetrahydro-2H-pyran in the presence of a base, followed by treatment with ammonia. The resulting product is then purified using chromatography.
Applications De Recherche Scientifique
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In inflammation, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been shown to reduce the production of inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. In autoimmune disorders, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to suppress the activity of immune cells, such as T cells and B cells.
Propriétés
Numéro CAS |
1468-27-5 |
|---|---|
Nom du produit |
4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide |
Formule moléculaire |
C12H15NO3S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
(NE)-4-methyl-N-(oxan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H15NO3S/c1-10-5-7-11(8-6-10)17(14,15)13-12-4-2-3-9-16-12/h5-8H,2-4,9H2,1H3/b13-12+ |
Clé InChI |
ZKHXUEGXMLYKSX-OUKQBFOZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCCCO2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCO2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCO2 |
Synonymes |
4-methyl-N-(oxan-2-ylidene)benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)

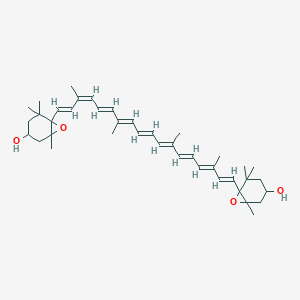
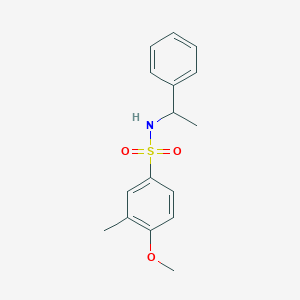
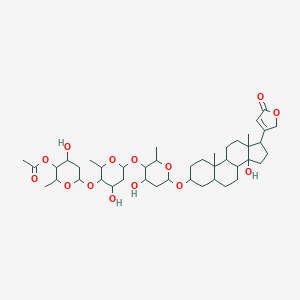
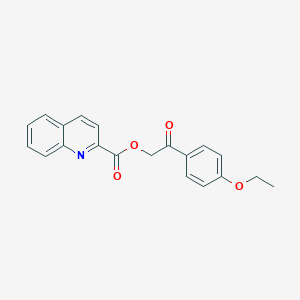
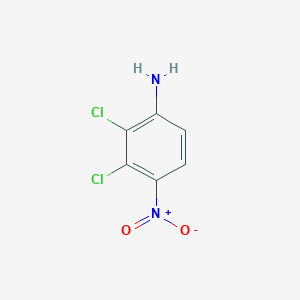
methanone](/img/structure/B223532.png)

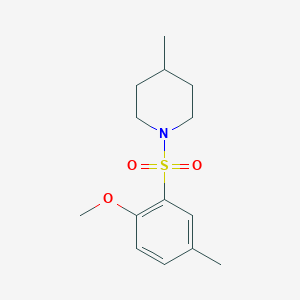
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
